Oxyma

Übersicht

Beschreibung

Ethyl cyanohydroxyiminoacetate, commonly known as Oxyma, is an oxime derivative of ethyl cyanoacetate. It is widely used as an additive in peptide synthesis, particularly in carbodiimide-mediated coupling reactions. This compound acts as a neutralizing reagent for the basicity or nucleophilicity of carbodiimides, thereby suppressing base-catalyzed side reactions such as racemization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Oxyma is synthesized through the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and acetic acid. The reaction proceeds with an 87% yield under controlled pH conditions (pH 4.5) to prevent rapid hydrolysis of the ester . The product can be purified by recrystallization from ethanol or ethyl acetate .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Buffered phosphoric acid is often used to maintain the pH, and the product is typically purified through recrystallization techniques .

Analyse Chemischer Reaktionen

Decomposition to Hydrogen Cyanide (HCN)

Oxyma reacts with DIC to form an acyclic linear adduct 6 , which undergoes cyclization and decomposition to release HCN (Figure 1). Two competing pathways were identified via DFT calculations :

-

Mechanism M1 : Nucleophilic attack by the sp²-nitrogen at the oxime carbon, forming a five-membered ring intermediate (7 ) and HCN. This pathway has a lower activation energy (ΔGₒbₛ⧧ = 21.7 kcal/mol for the Z-configuration of 6 ) and aligns with experimental ¹³C NMR data .

-

Mechanism M2 : Attack at the cyano carbon, producing a six-membered ring product. This pathway is kinetically less favorable (ΔGₒbₛ⧧ > 25 kcal/mol) .

Table 1: Key Energetic and Structural Parameters of Decomposition Pathways

| Mechanism | Transition State | ΔGₒbₛ⧧ (kcal/mol) | Product Ring Size | Key Intermediate Stability |

|---|---|---|---|---|

| M1 | TS1-M1(Z) | 21.7 | 5-membered | Aromatic stabilization |

| M2 | TS1-M2 | 25.1 | 6-membered | No aromatic stabilization |

Beckmann Rearrangement of this compound Derivatives

This compound-B, a violuric acid derivative, undergoes a carbodiimide-mediated Beckmann rearrangement during coupling reactions :

-

The reaction forms N -acylurea impurities (>15% yield in some cases) .

-

Mitigation strategies include using HOAt instead of DIC or lowering reaction temperatures .

Aqueous-Phase Coupling Reactions

A glyceroacetonide-Oxyma derivative enables efficient coupling in water with minimal racemization :

Table 2: Performance of this compound Derivatives in Water

| Entry | Additive | Time (h) | Yield (%) | De (%) |

|---|---|---|---|---|

| 2 | Glyceroacetonide-Oxyma (2) | 2 | 95 | >99 |

| 5 | None | 2 | 45 | 75 |

Key advantages:

-

Racemization suppression : >99% diastereomeric excess (de) for sterically hindered residues (e.g., Z-L-Phg-L-Phe-OMe) .

-

Broad substrate scope : Effective for N -methylated and D -amino acids .

Role in Suppressing Base-Driven Side Reactions

This compound minimizes aspartimide and piperidide formation during Fmoc deprotection by modulating pH :

Table 3: Comparison of Additives in Aspartimide Prevention

| Additive | pKa | Aspartimide Reduction (%) | Target Peptide Purity (%) |

|---|---|---|---|

| This compound | 4.60 | 30 | 85 |

| HOBt | 4.60 | 10 | 55 |

| HOAt | 3.28 | 15 | 65 |

Mechanistic insight:

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

1.1 Role as a Coupling Agent

Oxyma is primarily utilized as a coupling additive in peptide synthesis, particularly in conjunction with carbodiimides like DIC (N,N'-diisopropylcarbodiimide). Its effectiveness lies in its ability to enhance coupling efficiency while suppressing racemization, which is crucial for maintaining the integrity of peptide structures. Studies have shown that this compound can achieve high yields of desired products with minimal racemization compared to other additives such as HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) .

1.2 Comparison with Other Additives

The performance of this compound has been benchmarked against traditional coupling agents. For instance, in a study comparing this compound with HOBt and HOAt, this compound demonstrated superior coupling efficiency and a significantly lower degree of racemization in reactions involving various amino acids . The following table summarizes the comparative performance of these additives:

| Additive | Coupling Efficiency | Racemization (%) |

|---|---|---|

| This compound | High | 1.1 |

| HOBt | Moderate | 9.3 |

| HOAt | High | Comparable |

Mechanochemistry and Sustainable Synthesis

2.1 Mechanochemical Applications

This compound has also found applications in mechanochemical processes, which are gaining traction for their sustainability and efficiency in chemical manufacturing. Mechanochemistry allows for solvent-free synthesis, reducing environmental impact while maintaining high reaction yields. This compound's stability under mechanochemical conditions makes it a suitable candidate for large-scale synthesis of fine chemicals and active pharmaceutical ingredients .

2.2 Case Study: Microwave-Assisted Synthesis

Recent advancements have explored the use of this compound in microwave-assisted synthesis techniques. This method enhances reaction rates and yields by providing uniform heating, which is particularly beneficial when using this compound as a coupling agent. A case study demonstrated that using this compound under microwave conditions resulted in significantly improved yields for peptide synthesis compared to conventional heating methods .

Safety Considerations

While this compound presents numerous advantages, safety concerns have been raised regarding its potential to generate hydrogen cyanide (HCN) when reacted with DIC under certain conditions. Research has focused on understanding the reaction mechanisms to mitigate these risks while maximizing the effectiveness of this compound in peptide activation .

Innovations in Peptide Chemistry

4.1 Development of New Derivatives

Researchers are continuously exploring new derivatives of this compound that exhibit enhanced properties for specific applications. For example, a novel derivative has been reported that performs exceptionally well in aqueous environments, allowing for racemization-free peptide synthesis without the need for organic solvents . This innovation opens up new avenues for synthesizing peptides in more environmentally friendly conditions.

4.2 Application in Built-in Reagents

This compound-based phosphonium and uronium salts have been developed for use in segment couplings and lactamization reactions, showcasing its versatility beyond traditional peptide synthesis . These reagents facilitate the formation of complex peptide structures while maintaining high purity and yield.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

- 1-Hydroxybenzotriazole (HOBt)

- 1-Hydroxy-7-azabenzotriazole (HOAt)

- N-Hydroxy-6-chlorobenzotriazole (Cl-HOBt)

Comparison: Oxyma is unique in its ability to provide high yields and low racemization in peptide synthesis without the explosive hazards associated with benzotriazole derivatives like HOBt and HOAt . Additionally, this compound exhibits a markedly slower thermal decomposition, making it safer to handle .

Biologische Aktivität

Oxyma, chemically known as ethyl 2-cyano-2-(hydroxyimino)acetate, is a compound widely recognized for its role in peptide synthesis as an additive that enhances coupling efficiency while minimizing racemization. This article delves into the biological activity of this compound, emphasizing its mechanism of action, comparative effectiveness, and safety considerations.

This compound functions primarily as a coupling additive in peptide synthesis. It works synergistically with carbodiimides (like DIC) to activate amino acids for peptide bond formation. The mechanism involves the formation of an active ester intermediate, which is crucial for the subsequent nucleophilic attack by amino acids. This process can be summarized as follows:

- Activation : this compound reacts with a carbodiimide to form an activated intermediate.

- Coupling : The activated intermediate reacts with an amino acid to form a peptide bond.

- Minimization of Racemization : this compound's structure helps maintain the chirality of the amino acids during this process, reducing the likelihood of racemization.

Recent studies have shown that this compound can effectively suppress racemization compared to traditional additives like HOBt and HOAt, which are more prone to side reactions that lead to racemic products .

Comparative Effectiveness

This compound has been evaluated against several other peptide coupling additives in terms of its ability to facilitate peptide bond formation while minimizing unwanted side reactions. The following table summarizes key findings from various studies:

Safety Concerns

Despite its advantages, recent findings have raised safety concerns regarding the use of this compound in combination with DIC. At elevated temperatures (20 °C), this combination can lead to the generation of hydrogen cyanide (HCN), a toxic byproduct . A detailed computational study has identified two primary pathways for HCN generation during the reaction:

- Pathway A : Involves direct decomposition of the this compound/DIC adduct.

- Pathway B : Involves cyclization leading to HCN release.

To mitigate these risks, researchers suggest optimizing reaction conditions and employing solvent design strategies that minimize HCN production during peptide synthesis .

Case Study 1: Non-Racemizable Peptide Formation

In a study conducted by Suirós-Funosas et al., the use of this compound in conjunction with DIC was shown to yield dipeptides with minimal racemization under controlled conditions. The reaction between Z-L-Phg-OH and H-L-Pro-NH₂ resulted in an impressive yield of 89.9% with only 1.1% racemic product when using this compound compared to higher racemization rates observed with HOBt .

Case Study 2: New Derivatives

Research on new derivatives like diethylphosphoryl-Oxyma has indicated enhanced stability and reactivity in aqueous environments, making them suitable for large-scale applications in peptide synthesis . These derivatives exhibit promising results in maintaining high yields while preventing racemization.

Eigenschaften

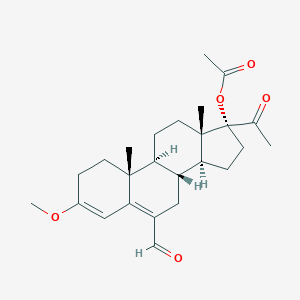

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-formyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O5/c1-15(27)25(30-16(2)28)11-8-21-19-12-17(14-26)22-13-18(29-5)6-9-23(22,3)20(19)7-10-24(21,25)4/h13-14,19-21H,6-12H2,1-5H3/t19-,20+,21+,23-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFBUSLHFFWMAI-HYRPPVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(=C4C3(CCC(=C4)OC)C)C=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C4[C@@]3(CCC(=C4)OC)C)C=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60972870 | |

| Record name | 6-Formyl-3-methoxy-20-oxopregna-3,5-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57361-81-6 | |

| Record name | 17-(Acetyloxy)-3-methoxy-20-oxopregna-3,5-diene-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57361-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyma | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057361816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Formyl-3-methoxy-20-oxopregna-3,5-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60972870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-3,5-diene-6-carboxaldehyde, 17-(acetyloxy)-3-methoxy-20-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.